5-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile
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Overview
Description
5-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound that features a combination of piperazine, naphthalene, oxazole, and carbonitrile functional groups
Preparation Methods
The synthesis of 5-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the oxazole ring, followed by the introduction of the naphthalene and piperazine moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
5-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and substitution reagents (e.g., alkyl halides). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
5-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile can be compared with other similar compounds, such as:
- 4-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)-1,3-oxazole-5-carbonitrile
- 5-(4-Methylpiperazin-1-yl)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile
These compounds share similar structural features but differ in the position or type of substituents. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H20N4O |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
5-(4-ethylpiperazin-1-yl)-2-naphthalen-1-yl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C20H20N4O/c1-2-23-10-12-24(13-11-23)20-18(14-21)22-19(25-20)17-9-5-7-15-6-3-4-8-16(15)17/h3-9H,2,10-13H2,1H3 |
InChI Key |
YQDKIDCJWYHLCM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=CC4=CC=CC=C43)C#N |
Origin of Product |
United States |
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